Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C12H13NO4S |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H13NO4S/c1-3-16-11(14)8-6-9-7(13-8)5-10(18-9)12(15)17-4-2/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
VYBDFQADNMMSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Gewald Synthesis-Based Three-Step Methodology
The Gewald reaction is a cornerstone for constructing 2-aminothiophene scaffolds, which serve as precursors for thienopyrrole systems. In this approach, ethyl cyanoacetate reacts with ketones (e.g., ethyl acetoacetate) and elemental sulfur under basic conditions to yield 2-aminothiophene-3-carboxylates . Subsequent alkylation introduces substituents at the amino group, while Thorpe-Ziegler cyclization facilitates pyrrole ring closure.
For Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate, the Gewald step generates a 2-aminothiophene intermediate with ester groups at positions 3 and 5. Alkylation with diethyl bromomalonate in dimethylformamide (DMF) at 0°C installs the ethoxycarbonylmethyl side chains, enabling intramolecular cyclization. The Thorpe-Ziegler step employs catalytic sodium hydride in refluxing xylene, yielding the target compound in 64–78% overall yield .
Key Advantages :
-
Scalable for multigram syntheses.
-
Modular substitution patterns via ketone selection.
Limitations :
-
Requires stringent temperature control during alkylation.
-
Purification challenges due to byproduct formation.
Derivatization from 5-Methyl-2-Thienoic Acid
This method begins with esterification of 5-methyl-2-thienoic acid using ethanol and sulfuric acid, producing ethyl 5-methylthiophene-2-carboxylate . Bromination at the methyl group with N-bromosuccinimide (NBS) under radical initiation forms the 5-bromo derivative, which undergoes nucleophilic amination with aqueous ammonia. Cyclization in refluxing acetic anhydride closes the pyrrole ring, with simultaneous esterification at position 5 using ethyl chloroformate.
Reaction Conditions :
-
Bromination: NBS, benzoyl peroxide, CCl₄, 80°C, 6 hours.
-
Cyclization: Acetic anhydride, 120°C, 4 hours.
Yield : 55–60% after column chromatography .
Critical Considerations :
-
Bromination selectivity is pH-dependent.
-
Ammonia concentration impacts cyclization efficiency.
One-Pot Synthesis in DMF
A streamlined one-pot procedure combines Gewald synthesis, alkylation, and cyclization in DMF . Ethyl cyanoacetate, ethyl acetoacetate, and sulfur react at 60°C for 2 hours, followed by in situ alkylation with diethyl bromomalonate. Triethylamine catalyzes the Thorpe-Ziegler cyclization at 100°C, eliminating the need for intermediate isolation.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C → 100°C |
| Catalyst | Triethylamine |
| Yield | 70–75% |
Advantages :
-
Reduced purification steps.
-
Enhanced reaction homogeneity.
Drawbacks :
-
High boiling solvent complicates product isolation.
Microwave-Assisted Cyclization
Adapting protocols from thienothiophene syntheses , microwave irradiation accelerates the cyclization step. The 2-aminothiophene intermediate, prepared via Gewald reaction, is treated with ethyl bromoacetate and carbon disulfide in DMF. Microwave heating at 150°C for 10 minutes induces rapid ring closure, achieving 85% yield in reduced reaction time.
Optimization Insights :
-
Power settings >600 W prevent side reactions.
-
Ethyl bromoacetate molar ratio critical for regioselectivity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time Efficiency | Scalability |
|---|---|---|---|
| Gewald Three-Step | 64–78 | Moderate | High |
| 5-Methyl Derivatization | 55–60 | Low | Moderate |
| One-Pot DMF | 70–75 | High | High |
| Microwave-Assisted | 85 | Very High | Limited |
Chemical Reactions Analysis
Types of Reactions
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrole nitrogen or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]pyrrole derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate can be synthesized through various methods involving the reaction of thiophene derivatives with suitable electrophiles. The synthesis typically involves the formation of the thieno[3,2-b]pyrrole framework through cyclization reactions that yield high purity and yield of the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, indicating potential as novel antimicrobial agents. The mechanism often involves disruption of bacterial membranes or inhibition of essential metabolic pathways .
Antitumor Properties
Pyrrole-based compounds have been explored for their antitumor activities. Research indicates that derivatives can inhibit growth in various cancer cell lines, including breast and colon cancers. The structural characteristics of this compound may contribute to its activity by interacting with cellular targets involved in tumor proliferation .
Aggregation-Induced Emission
This compound may serve as a building block for aggregation-induced emission luminogens (AIEgens). These materials exhibit enhanced fluorescence in aggregated states, making them suitable for applications in sensors and light-emitting devices. The unique electronic properties derived from the thieno-pyrrole structure facilitate strong emission characteristics under specific conditions .
Conductive Polymers
The incorporation of this compound into conductive polymer matrices has been investigated for use in organic electronics. Its ability to participate in charge transfer processes enhances the conductivity and stability of polymer films used in flexible electronic devices.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Goel et al., 2015 | Synthesized pyrrole derivatives with significant antitumor activity against HCT116 cells | Potential drug development for cancer treatment |
| Recent AIEgens Research | Developed AIEgens based on pyrrole structures exhibiting tunable fluorescence properties | Sensors and display technologies |
| Antimicrobial Studies | Demonstrated broad-spectrum activity against bacteria with low cytotoxicity | Development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, such as lysine-specific demethylases, which play a role in gene regulation and cancer progression . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Key Observations :
Key Observations :
- Microwave-assisted methods () improve yields for complex fused systems.
- Base-mediated syntheses (e.g., ) are effective but may require optimization for scalability.
Crystal Structure and Hydrogen Bonding
Hydrogen-Bonding Patterns
Key Observations :
Medicinal Chemistry
Material Science
Physicochemical Properties
Biological Activity
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate (CAS No. 89168-15-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
This compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives. The compound's structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which confirm its molecular configuration and functional groups.
Biological Activity
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-b]pyrrole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. A notable example includes the evaluation of substituted thieno[3,2-b]pyrrole derivatives that showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Thieno[3,2-b]pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Diethyl 4H-thieno[3,2-b]pyrrole | MCF-7 | 15 | |
| Diethyl 4H-thieno[3,2-b]pyrrole | A549 | 20 | |
| 2,3,5-Tetrabromobenzofuro | MRSA | 12 |
2. Antimicrobial Activity
Thieno[3,2-b]pyrrole compounds have also been investigated for their antimicrobial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, a related derivative was found to inhibit D-amino acid oxidase (DAO), which is relevant in the treatment of schizophrenia . Such enzyme inhibition can lead to significant therapeutic effects in managing neuropsychiatric disorders.
Case Studies
Several case studies have documented the biological activity of this compound and its analogs:
- Case Study 1: A study evaluated the hypolipidemic effects of pyrrolo derivatives in hyperlipidemic rats. The results indicated a reduction in cholesterol levels, suggesting potential use in managing hyperlipidemia .
- Case Study 2: Another study focused on the synthesis of thieno[3,2-b]pyrroles and their application as activators for pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. The findings demonstrated that these compounds could enhance PKM2 activity, offering a novel approach to targeting metabolic pathways in cancer cells .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
